molecular formula C18H13BrN4S B2970485 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-49-8

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2970485
CAS No.: 1105246-49-8
M. Wt: 397.29
InChI Key: GOVYPKYXZUFQTP-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazoles and thiazoles, which are known for their diverse biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacteria and fungi, as well as cancer cells . The compound has been shown to exhibit promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . It also demonstrates anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biological processes within the target cells, leading to their death . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects various biochemical pathways within the target cells. In the case of pathogenic bacteria and fungi, it disrupts essential metabolic processes, leading to cell death . In cancer cells, it interferes with cell proliferation and survival pathways, thereby inhibiting tumor growth . The exact pathways affected and their downstream effects are subject to ongoing research.

Pharmacokinetics

The compound exhibits promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed into the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted in a timely manner . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body .

Result of Action

The result of the compound’s action is the inhibition of growth and survival of pathogenic bacteria, fungi, and cancer cells . This leads to a reduction in infection or tumor size, respectively . The molecular and cellular effects of the compound’s action are complex and involve changes in gene expression, protein function, and cellular metabolism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target cells . Understanding these factors is crucial for optimizing the use of the compound in treating infections and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Formation: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.

  • Halogenation: Bromination of the phenyl ring is achieved using bromine in the presence of a catalyst.

  • Triazole Formation: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential antimicrobial and antiproliferative properties.

  • Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.

  • Industry: Employed in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • 4-(4-bromophenyl)-thiazol-2-amine derivatives: These compounds share structural similarities and are also studied for their biological activities.

  • Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYPKYXZUFQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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